molecular formula C16H19ClN2O2S B3718870 2-{[3-(4-chloro-3-ethylphenoxy)propyl]thio}-6-methyl-4-pyrimidinol

2-{[3-(4-chloro-3-ethylphenoxy)propyl]thio}-6-methyl-4-pyrimidinol

Cat. No. B3718870
M. Wt: 338.9 g/mol
InChI Key: DRWCQRMBGFMRSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[3-(4-chloro-3-ethylphenoxy)propyl]thio}-6-methyl-4-pyrimidinol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CEPTMP and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of CEPTMP involves the inhibition of key enzymes and proteins involved in various cellular processes. CEPTMP inhibits the activity of the enzyme dihydrofolate reductase, which is involved in nucleotide synthesis. This inhibition leads to the depletion of nucleotides, which in turn inhibits cell proliferation. CEPTMP also inhibits the activity of the protein kinase AKT, which is involved in cell survival and proliferation. This inhibition leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
CEPTMP has been shown to have various biochemical and physiological effects. Studies have shown that CEPTMP can induce apoptosis in cancer cells by activating the caspase pathway. CEPTMP has also been shown to inhibit cell proliferation by inducing cell cycle arrest. In addition, CEPTMP has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of CEPTMP is its relatively low toxicity compared to other anti-cancer agents. This makes it a promising candidate for further development as an anti-cancer agent. However, one of the limitations of CEPTMP is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on CEPTMP. One direction is to further optimize the synthesis method to increase the yield and purity of the compound. Another direction is to study the pharmacokinetics and pharmacodynamics of CEPTMP in vivo to determine its efficacy and toxicity. Further research can also be done to investigate the potential of CEPTMP as an anti-inflammatory agent and pesticide. Finally, research can be done to develop novel formulations of CEPTMP that improve its solubility and bioavailability.

Scientific Research Applications

CEPTMP has been studied extensively for its potential applications in various fields. In the field of medicine, CEPTMP has shown promising results as an anti-cancer agent. Studies have shown that CEPTMP inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. CEPTMP has also been studied for its potential as an anti-inflammatory agent. Studies have shown that CEPTMP can reduce inflammation by inhibiting the expression of pro-inflammatory cytokines.
In the field of agriculture, CEPTMP has been studied for its potential as a pesticide. Studies have shown that CEPTMP can effectively control the growth of weeds and pests without causing harm to the environment.

properties

IUPAC Name

2-[3-(4-chloro-3-ethylphenoxy)propylsulfanyl]-4-methyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O2S/c1-3-12-10-13(5-6-14(12)17)21-7-4-8-22-16-18-11(2)9-15(20)19-16/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRWCQRMBGFMRSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)OCCCSC2=NC(=CC(=O)N2)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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